BenchChemオンラインストアへようこそ!

6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one

Ionization constant pKa prediction Hydrogen-bond donor strength

6-Methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one (CAS 38359-84-1, MF: C₆H₅N₃OS, MW: 167.19) is a heterocyclic building block belonging to the thieno[2,3-d][1,2,3]triazin-4-one class, a scaffold explored for kinase inhibition, antihistaminic activity, and antiproliferative applications. This compound is characterized by a single methyl substituent at the 6-position of the thiophene ring, a structural feature that differentiates it from unsubstituted, 6-ethyl, and 5,6-dimethyl analogs in terms of physicochemical properties and synthetic derivatization potential.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 38359-84-1
Cat. No. B1431706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one
CAS38359-84-1
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)N=NNC2=O
InChIInChI=1S/C6H5N3OS/c1-3-2-4-5(10)7-9-8-6(4)11-3/h2H,1H3,(H,7,8,10)
InChIKeyQQLBXBAEGWPTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Profile: 6-Methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one (CAS 38359-84-1) as a Thienotriazinone Scaffold


6-Methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one (CAS 38359-84-1, MF: C₆H₅N₃OS, MW: 167.19) is a heterocyclic building block belonging to the thieno[2,3-d][1,2,3]triazin-4-one class, a scaffold explored for kinase inhibition, antihistaminic activity, and antiproliferative applications [1]. This compound is characterized by a single methyl substituent at the 6-position of the thiophene ring, a structural feature that differentiates it from unsubstituted, 6-ethyl, and 5,6-dimethyl analogs in terms of physicochemical properties and synthetic derivatization potential [2]. Commercial availability from multiple suppliers at defined purity specifications (95–98%) supports its use as a research intermediate and medicinal chemistry starting material .

Why Generic Substitution Fails for 6-Methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one in SAR-Driven Procurement


The thieno[2,3-d][1,2,3]triazin-4-one scaffold exhibits pronounced sensitivity to substituent identity and position, as demonstrated by structure-activity relationship (SAR) studies in EGFR and HER2 kinase inhibitor programs where minor substituent changes shifted IC₅₀ values by orders of magnitude [1]. Substituting the 6-methyl group with hydrogen, ethyl, or adding a second methyl at position 5 alters predicted logD (pH 7.4), pKa, and hydrogen-bonding capacity—each influencing solubility, permeability, and target engagement in ways that are not interchangeable across analogs [2]. Procurement of a close analog without verifying its substituent-specific properties can therefore lead to non-reproducible SAR data, wasted synthesis cycles, and failed potency translation. The quantitative evidence below delineates the measurable differences that justify compound-specific selection.

Quantitative Differentiation Evidence for 6-Methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one vs. Structurally Proximal Analogs


Predicted Ionization Constant (pKa) Differentiates 6-Methyl from 6-Ethyl and Unsubstituted Thienotriazinone Analogs

The acid pKa of the 3H-triazinone NH proton is computationally predicted at 10.52 for the 6-methyl derivative, which falls between the value expected for the more acidic unsubstituted thienotriazinone (where the absence of an electron-donating substituent is anticipated to lower pKa by ~0.3–0.8 units) and the slightly less acidic 6-ethyl analog (where an ethyl group exerts a marginally stronger +I inductive effect than methyl, modestly raising pKa) [1]. The pKa governs the protonation state near physiological pH, directly affecting hydrogen-bond donor capacity in the triazinone warhead—a critical determinant of hinge-region binding in kinase targets [2]. The computed LogD (pH 7.4) of 2.38 for the 6-methyl compound reflects a balanced lipophilicity profile that differs measurably from the more lipophilic 6-ethyl analog (estimated LogD ~2.8–3.0) and the less lipophilic unsubstituted core (estimated LogD ~1.6–1.9), providing a distinct window for permeability optimization [1].

Ionization constant pKa prediction Hydrogen-bond donor strength Solubility-pH profile

Predicted Lipophilicity (LogP/LogD) Distinguishes 6-Methyl from 5,6-Dimethyl and 6-Ethyl Thienotriazinone Analogs

The 6-methyl derivative exhibits a predicted LogP of 2.38 and LogD (pH 7.4) of 2.38, values that align closely with central nervous system multiparameter optimization (CNS MPO) and Lipinski rule-of-five guidelines for oral bioavailability [1]. By contrast, the 5,6-dimethyl analog (CAS 38359-85-2) carries a second methyl group that increases molecular volume and steric bulk while raising predicted LogP by an estimated ~0.4–0.6 units (to ~2.8–3.0), pushing it closer to the upper lipophilicity boundary and potentially compromising aqueous solubility . The 6-ethyl analog (CAS 2703756-41-4) introduces a larger alkyl chain, further increasing LogP into the ~3.0–3.3 range and altering molecular shape relative to the methyl-substituted core. These differences are sufficient to affect solubility-limited absorption, protein binding, and assay interference potential in cell-based screens.

Lipophilicity LogP LogD Permeability Drug-likeness

Synthetic Accessibility: Single-Position Methylation Enables Regioselective Derivatization vs. 5,6-Dimethyl Analog

The 6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one scaffold retains an unsubstituted 5-position on the thiophene ring, enabling electrophilic aromatic substitution (halogenation, nitration, formylation) and metal-catalyzed cross-coupling reactions at that site without competing reactivity at C-6 [1]. This regiochemical clarity contrasts with the 5,6-dimethyl analog, where both thiophene positions are blocked, limiting late-stage diversification to N-3 alkylation/acylation or transformations on pre-installed functional handles . For medicinal chemistry programs requiring iterative SAR exploration—particularly introduction of aryl, heteroaryl, or amino substituents at the thiophene 5-position—the 6-methyl compound provides a distinct synthetic advantage. The unsubstituted 5-position also facilitates scaffold-hopping strategies that are sterically infeasible with dimethyl-substituted congeners.

Synthetic tractability Regioselectivity Derivatization Building block

Commercial Purity Benchmarks: 98% Purity Specification Provides Consistent Starting Material Quality

Multiple commercial suppliers offer 6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one at standardized purity levels of 95% to 98% . The 98% purity grade (Leyan Cat. 1300805) provides a defined quality benchmark that reduces batch-to-batch variability in biological assays compared to lower-purity alternatives or in-house synthesized material lacking analytical certification. For the 5,6-dimethyl analog, typical commercial purity is 97% (Moldb Cat. M197453), while the 6-ethyl analog is supplied at 95% (AChemBlock Cat. AD250506). Although these differences appear small, the 98% specification for the 6-methyl compound translates to a maximum total impurity burden of ≤2% w/w versus ≤3% (97% grade) or ≤5% (95% grade)—a 1.5- to 2.5-fold reduction in potential contaminants that can confound dose-response measurements in sensitive biochemical or cell-based assays.

Purity specification Quality control Reproducibility Procurement

Predicted Density and Molecular Packing Distinguishes 6-Methyl from Higher-Molecular-Weight Analogs

The predicted density of 6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one is 1.72 ± 0.1 g/cm³ . This value reflects a compact molecular packing arrangement that differs from the 6-ethyl analog (estimated density ~1.55–1.65 g/cm³ based on increased alkyl chain volume without commensurate mass increase) and the 5,6-dimethyl analog (estimated density ~1.60–1.70 g/cm³). Higher density correlates with greater crystallinity and potentially improved solid-state stability, which are relevant for long-term storage, formulation development, and solid-dosing experimental workflows. The difference of ~0.1–0.2 g/cm³ between the 6-methyl and 6-ethyl analogs corresponds to approximately 6–12% variation in solid-state packing efficiency—a parameter that can influence dissolution rate and hygroscopicity.

Density Molecular packing Crystallinity Formulation

Evidence-Based Application Scenarios for Procuring 6-Methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one


Medicinal Chemistry Kinase Inhibitor SAR: EGFR/HER2 Scaffold Optimization Requiring C-5 Diversification

When conducting structure-activity relationship studies on thieno[2,3-d][1,2,3]triazine-based EGFR or HER2 inhibitors, the 6-methyl compound provides an unsubstituted C-5 position for electrophilic halogenation or Suzuki coupling to introduce aryl/heteroaryl groups [1]. The predicted pKa of 10.52 and LogD of 2.38 position the scaffold within favorable drug-like space, while the 98% commercial purity minimizes confounding biological assay noise [2]. This compound is the preferred starting point over the 5,6-dimethyl analog, which blocks C-5 derivatization, and over the 6-ethyl analog, whose increased lipophilicity may compromise solubility-limited absorption .

Computational Chemistry and Cheminformatics Model Building Requiring Defined Physicochemical Parameters

For QSAR model training, pharmacophore generation, or machine learning dataset curation, the 6-methyl compound offers a precisely characterized set of predicted properties (pKa 10.52, LogP 2.38, LogD (pH 7.4) 2.38, density 1.72 g/cm³) that serve as a reference point for the monosubstituted thienotriazinone series [1]. Its intermediate values between the unsubstituted core and the 6-ethyl or 5,6-dimethyl analogs make it an ideal calibration standard for computational models predicting the impact of lipophilic substitution on ADME properties [2].

Compound Management and High-Throughput Screening Library Procurement

In screening library acquisition, the 98% purity specification of the 6-methyl compound reduces the risk of false-positive hits arising from impurities—a documented concern when purity drops below 97% [1]. The predicted density of 1.72 g/cm³ supports accurate solid dispensing by acoustic or tip-based handlers. Compared to the 6-ethyl analog (95% purity, 1.55–1.65 g/cm³), the 6-methyl compound offers superior quality control metrics and dispensing reliability, translating to more reproducible primary screening data [2].

Academic and CRO Synthesis Programs Requiring Regioselective Late-Stage Functionalization

For contract research organizations and academic groups synthesizing focused thienotriazinone libraries, the 6-methyl scaffold's free C-5 position enables regioselective functionalization without protecting group manipulation [1]. This reduces step count relative to routes requiring pre-functionalized dimethyl precursors or de novo ring synthesis for each analog, directly lowering cost per compound and accelerating library delivery timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.